![molecular formula C21H22N4O4S B290525 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications such as cancer treatment, inflammation, and neurodegenerative diseases. In
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X involves its ability to inhibit specific enzymes and signaling pathways. It has been found to inhibit the activity of enzymes such as carbonic anhydrase IX and XI, which are involved in cancer cell growth and survival. Additionally, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X are dependent on the specific application and dosage. In cancer treatment, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X has been found to induce apoptosis and inhibit angiogenesis. In inflammation, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X has been found to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted research and potential therapeutic applications. However, one limitation is the lack of information on the toxicity and side effects of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X. One direction is to study its potential in combination therapy with other anti-cancer or anti-inflammatory drugs. Another direction is to investigate its potential in treating other neurodegenerative diseases. Additionally, further research is needed to determine the toxicity and potential side effects of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X in order to assess its safety for clinical use.
Conclusion
In conclusion, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X is a chemical compound that has shown potential in various scientific research applications. Its synthesis method involves specific chemical reactions and purification techniques. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways. Its biochemical and physiological effects are dependent on the specific application and dosage. While there are advantages and limitations for using N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction between 4,6-dimethylpyrimidine-2-sulfonamide and 4-bromoaniline in the presence of a catalyst. This reaction yields N-(4-bromo-phenyl)-4,6-dimethylpyrimidin-2-amine, which is then reacted with 2-ethoxybenzoyl chloride to produce N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide X. The final product is purified using various techniques such as column chromatography and recrystallization.
properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C21H22N4O4S/c1-4-29-19-8-6-5-7-18(19)20(26)24-16-9-11-17(12-10-16)30(27,28)25-21-22-14(2)13-15(3)23-21/h5-13H,4H2,1-3H3,(H,24,26)(H,22,23,25) |
InChI Key |
AAAQITMOTRAMTE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




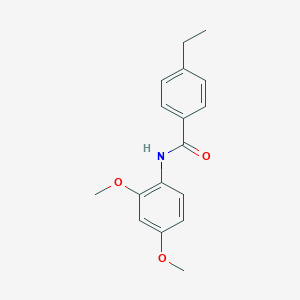

![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)

![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
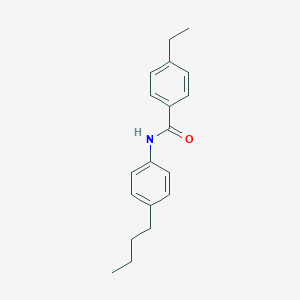
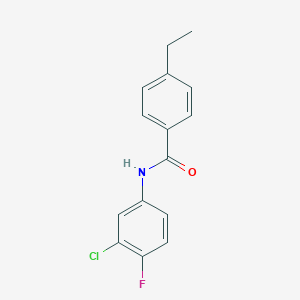
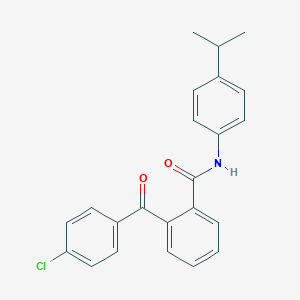


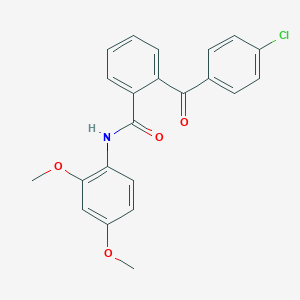
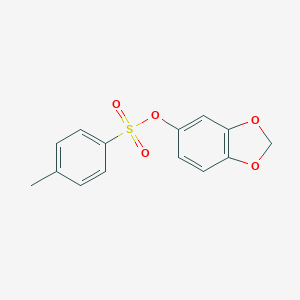
![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)